molecular formula C15H14ClNO2 B5557746 N-(3-chlorophenyl)-2-(4-methoxyphenyl)acetamide

N-(3-chlorophenyl)-2-(4-methoxyphenyl)acetamide

Cat. No.: B5557746
M. Wt: 275.73 g/mol
InChI Key: YWOVILWNVBQOEA-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-(4-methoxyphenyl)acetamide is an organic compound characterized by the presence of a chlorophenyl group and a methoxyphenyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-(4-methoxyphenyl)acetamide typically involves the reaction of 3-chloroaniline with 4-methoxyphenylacetic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants in an appropriate solvent like dichloromethane at room temperature for several hours until the desired product is formed.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route but optimized for larger quantities. This involves using larger reaction vessels, continuous stirring, and precise control of temperature and reaction time to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like hydroxide, alkoxide, or amine groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium hydroxide in water or alkoxide in alcohol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
N-(3-chlorophenyl)-2-(4-methoxyphenyl)acetamide has been investigated for its potential therapeutic effects. It is primarily studied for its role as an analgesic and anti-inflammatory agent. The compound's interaction with biological targets, particularly its ability to inhibit certain enzymes, has been a focus of research. For instance, studies have shown that similar compounds exhibit significant activity against various cancer cell lines and may serve as promising drug candidates for conditions like neurodegenerative diseases and cancer .

Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of related acetamide derivatives on multiple cancer cell lines, including MDA-MB-231 (breast cancer), A549 (lung cancer), and HT-29 (colon cancer). Results indicated that modifications in the molecular structure significantly influenced the compounds' antiproliferative activities. The presence of electron-withdrawing groups like chloro and methoxy enhanced the cytotoxicity profile against these cell lines .

Organic Synthesis

Role as an Intermediate
In organic synthesis, this compound acts as an essential intermediate for producing more complex organic molecules. Its synthesis often involves nucleophilic substitution reactions that yield various derivatives with potential biological activities. Researchers utilize this compound to explore new synthetic routes that can lead to the development of novel pharmaceuticals .

Synthetic Routes
The synthesis typically involves:

  • Formation of the Acetamide: The reaction between 3-chlorobenzyl chloride and 4-methoxyaniline in the presence of a base.
  • Purification: The product is purified through recrystallization or chromatography techniques to ensure high purity for further applications.

Biological Studies

Mechanism of Action
Research indicates that this compound may exert its biological effects by interacting with specific molecular targets such as enzymes or receptors. For example, it may inhibit the activity of protein kinases involved in cell signaling pathways, which is crucial for developing treatments for various diseases .

Biological Activity Investigations
Studies have demonstrated that related compounds show potential antimicrobial and anticancer properties. The structural modifications significantly affect their biological activity, making them suitable candidates for further investigation in drug development .

Data Tables

Application Area Details
Medicinal ChemistryInvestigated for analgesic and anti-inflammatory properties; potential against cancer cell lines.
Organic SynthesisServes as an intermediate in synthesizing complex organic molecules; involves nucleophilic substitutions.
Biological StudiesInteracts with enzymes/receptors; studied for antimicrobial and anticancer activities.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in biochemical pathways and physiological responses. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chlorophenyl)-2-(4-hydroxyphenyl)acetamide: Similar structure but with a hydroxyl group instead of a methoxy group.

    N-(3-bromophenyl)-2-(4-methoxyphenyl)acetamide: Similar structure but with a bromine atom instead of chlorine.

    N-(3-chlorophenyl)-2-(4-ethoxyphenyl)acetamide: Similar structure but with an ethoxy group instead of a methoxy group.

Uniqueness

N-(3-chlorophenyl)-2-(4-methoxyphenyl)acetamide is unique due to the specific combination of the chlorophenyl and methoxyphenyl groups, which can impart distinct chemical and biological properties

Biological Activity

N-(3-chlorophenyl)-2-(4-methoxyphenyl)acetamide, a compound of interest in medicinal chemistry, exhibits a range of biological activities. This article provides a comprehensive overview of its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its acetamide functional group attached to a chlorophenyl and methoxyphenyl moiety. Its molecular formula is C15H14ClNO2C_{15}H_{14}ClNO_2, and it has a molecular weight of approximately 273.73 g/mol.

Target Interaction:
The compound primarily targets the dopamine transporter (DAT) , similar to other compounds in its class. By inhibiting the reuptake of dopamine, it increases synaptic dopamine levels, thereby enhancing dopaminergic signaling. This mechanism is crucial for its potential applications in cognitive enhancement and treatment of disorders like ADHD and narcolepsy.

Biochemical Pathways:
Research indicates that this compound may also influence other neurotransmitter systems, including norepinephrine and serotonin pathways, which could contribute to its overall pharmacological profile.

Pharmacological Effects

  • Cognitive Enhancement:
    • Studies have shown that compounds similar to this compound can improve cognitive function and alertness. This effect is attributed to increased dopamine availability, which is essential for attention and executive function.
  • Antitumor Activity:
    • In vitro studies have evaluated the cytotoxic effects of this compound against various cancer cell lines, including liver carcinoma (HEPG2). The compound demonstrated significant cytotoxicity with an IC50 value indicating effective concentration levels for inducing cell death .
    CompoundCell LineIC50 (µM)
    This compoundHEPG27.06
    Doxorubicin (control)HEPG20.31
  • Anti-inflammatory Properties:
    • Preliminary studies suggest that the compound exhibits anti-inflammatory effects, potentially making it useful in treating inflammatory conditions. The exact pathways involved are still under investigation but may relate to its interaction with cyclooxygenase enzymes .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal reported on the anticancer activity of this compound against HEPG2 liver carcinoma cells. The findings indicated that the compound has promising cytotoxic effects that warrant further exploration in vivo .

Case Study 2: Cognitive Function Enhancement

Another research effort focused on the cognitive-enhancing properties of this compound. In animal models, it was shown to improve performance in tasks requiring attention and memory retention, suggesting its potential utility in treating cognitive deficits associated with neurodegenerative diseases.

Properties

IUPAC Name

N-(3-chlorophenyl)-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO2/c1-19-14-7-5-11(6-8-14)9-15(18)17-13-4-2-3-12(16)10-13/h2-8,10H,9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWOVILWNVBQOEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.